molecular formula C20H25N3O2S B5969777 N-methyl-2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]-N-(thiophen-3-ylmethyl)acetamide

N-methyl-2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]-N-(thiophen-3-ylmethyl)acetamide

Cat. No.: B5969777
M. Wt: 371.5 g/mol
InChI Key: XKFBXVVUKHWEIK-UHFFFAOYSA-N
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Description

N-methyl-2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]-N-(thiophen-3-ylmethyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring, a thiophene moiety, and an acetamide group, making it a unique structure with diverse chemical properties.

Properties

IUPAC Name

N-methyl-2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c1-22(14-17-8-12-26-15-17)19(24)13-18-20(25)21-9-11-23(18)10-7-16-5-3-2-4-6-16/h2-6,8,12,15,18H,7,9-11,13-14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFBXVVUKHWEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CSC=C1)C(=O)CC2C(=O)NCCN2CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]-N-(thiophen-3-ylmethyl)acetamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the phenylethyl group, and the attachment of the thiophene moiety. Common synthetic routes may involve:

    Formation of Piperazine Ring: Starting from ethylenediamine and diethyl oxalate, the piperazine ring can be formed through cyclization.

    Introduction of Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction using phenylethyl bromide.

    Attachment of Thiophene Moiety: The thiophene moiety can be attached through a coupling reaction with thiophene-3-carboxylic acid.

    Final Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction with acetic anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]-N-(thiophen-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-methyl-2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]-N-(thiophen-3-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]-N-(thiophen-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]-N-(thiophen-2-ylmethyl)acetamide
  • N-methyl-2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]-N-(furan-3-ylmethyl)acetamide
  • N-methyl-2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]-N-(pyridin-3-ylmethyl)acetamide

Uniqueness

N-methyl-2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]-N-(thiophen-3-ylmethyl)acetamide is unique due to the presence of the thiophene moiety, which imparts distinct electronic and steric properties

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